

# Unveiling the Bioactive Potential of p-Methoxycinnamaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxycinnamaldehyde

Cat. No.: B7890676

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## Introduction

p-Methoxycinnamaldehyde (p-MCA), a naturally occurring phenylpropanoid found in various plants, has emerged as a compound of significant interest in the pharmaceutical and biomedical fields. Its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects, have prompted extensive research into its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of p-MCA, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. The information is presented to support further research and drug development endeavors.

## Physicochemical Properties

Property	Value
Synonyms	4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	162.19 g/mol
Appearance	White to yellowish crystalline solid
Solubility	Insoluble in water; soluble in alcohols and oils

## Core Biological Activities and Mechanisms of Action

p-Methoxycinnamaldehyde exerts its biological effects through the modulation of several key signaling pathways. The  $\alpha,\beta$ -unsaturated aldehyde moiety in its structure is a critical feature, allowing it to act as a Michael acceptor and interact with cellular nucleophiles, thereby influencing various cellular processes.

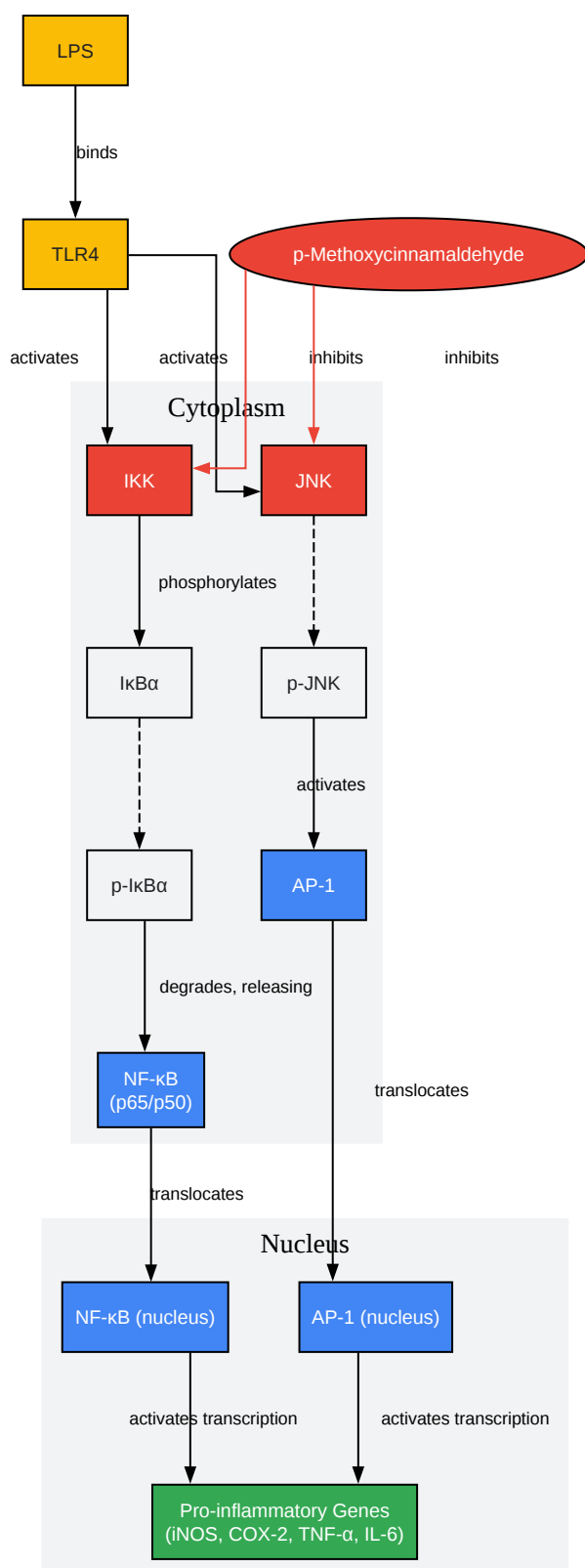
### Anti-inflammatory Activity

p-MCA has demonstrated significant anti-inflammatory properties primarily by targeting the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.<sup>[1]</sup>

**Mechanism of Action:** In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), p-MCA suppresses the activation of NF- $\kappa$ B.<sup>[1]</sup> It achieves this by inhibiting the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ , the inhibitory protein that sequesters NF- $\kappa$ B in the cytoplasm.<sup>[1][2]</sup> This prevents the translocation of the active NF- $\kappa$ B dimer (p65/p50) into the nucleus, thereby downregulating the transcription of pro-inflammatory genes like iNOS and COX-2, and cytokines such as TNF- $\alpha$  and IL-6.<sup>[3][4]</sup>

Additionally, p-MCA has been shown to inhibit the phosphorylation of JNK, a key component of the MAPK pathway, further contributing to its anti-inflammatory effects.<sup>[1][3]</sup>

Signaling Pathway Diagram: Anti-inflammatory Action of p-MCA



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Caption: p-MCA inhibits inflammatory pathways by blocking IKK and JNK activation.

## Anticancer Activity

p-MCA exhibits promising anticancer properties, primarily through the induction of apoptosis and inhibition of cell invasion.<sup>[1]</sup> Its effects have been noted in various cancer cell lines, including cervical and colorectal cancer.<sup>[5]</sup>

**Mechanism of Action:** The anticancer mechanism of p-MCA is largely attributed to its ability to modulate the PI3K/Akt signaling pathway.<sup>[1]</sup> By inhibiting the PI3K/Akt pathway, p-MCA can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic cascade, involving the release of cytochrome c and the activation of caspases (e.g., caspase-3 and -9), ultimately leading to programmed cell death.<sup>[4]</sup>

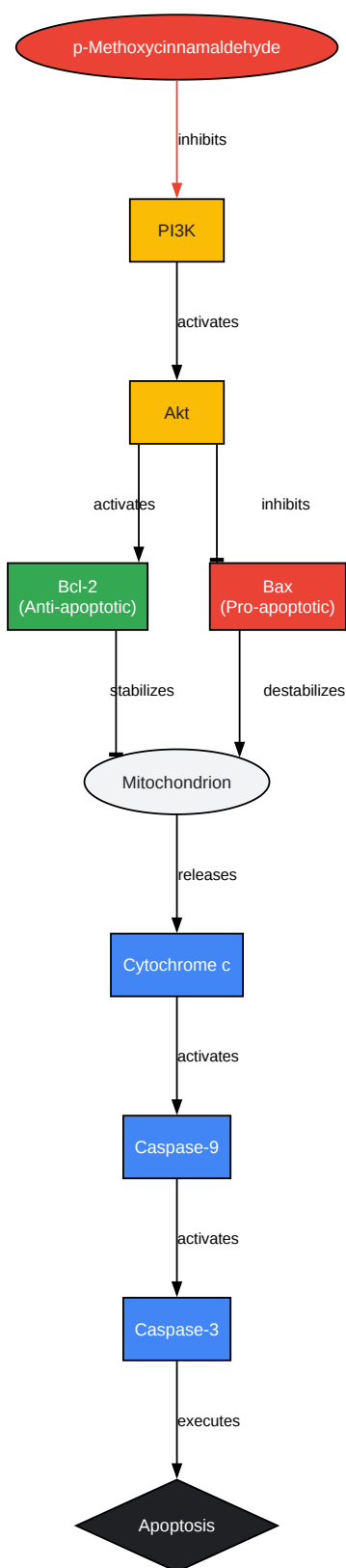
Furthermore, p-MCA has been shown to inhibit the invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP14.<sup>[5][6]</sup>

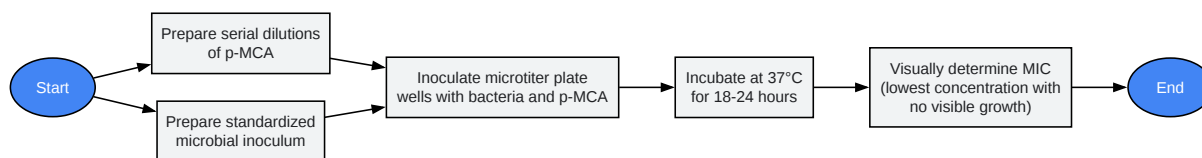
Quantitative Data: Anticancer Activity

Compound	Cell Line	Assay	IC <sub>50</sub> (μM)	Duration (h)
p-Methoxycinnamaldehyde	C-33A (Cervical Cancer)	MTT	110	48
Tricyclohexyltin p-methoxycinnamate (derivative)	HT-29 (Colorectal Cancer)	MTT	1.2	24
1.0	48			
0.5	72			
Cinnamaldehyde	MDA-MB-231 (Breast Cancer)	MTT	~129 (16.9 μg/mL)	24
~93 (12.23 μg/mL)	48			
5-Fluorouracil (Standard)	HT-29 (Colorectal Cancer)	MTT	5.0 - 10.0	48
Cisplatin (Standard)	C-33A (Cervical Cancer)	MTT	~7.0	48

Note: Data for derivatives and related compounds are provided for comparative context.[\[5\]](#)[\[7\]](#)

Signaling Pathway Diagram: Anticancer Action of p-MCA





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